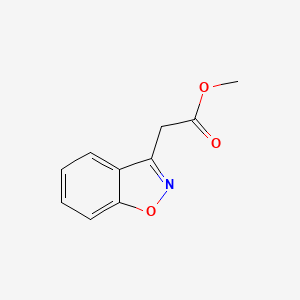

Methyl 2-(1,2-benzisoxazol-3-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1,2-benzoxazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)6-8-7-4-2-3-5-9(7)14-11-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNXYAQLRDOEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NOC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376936 | |

| Record name | Methyl (1,2-benzoxazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59899-89-7 | |

| Record name | Methyl (1,2-benzoxazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(1,2-benzisoxazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1,2-benzisoxazol-3-yl)acetate is a heterocyclic compound featuring a benzisoxazole core, a scaffold of significant interest in medicinal chemistry.[1][2] The 1,2-benzisoxazole ring system is a "privileged structure," frequently found in biologically active molecules with a wide range of therapeutic applications, including antipsychotic, anticonvulsant, and anti-inflammatory agents.[1] The physicochemical properties of derivatives like this compound are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET). A thorough understanding of these properties is therefore paramount for its potential development as a therapeutic agent or as a key intermediate in the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some experimental data for related compounds is available, specific experimental values for the title compound are not widely reported in publicly accessible literature. The presented data is a combination of information from chemical suppliers and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | CymitQuimica |

| Molecular Weight | 191.18 g/mol | CymitQuimica |

| CAS Number | 59899-89-7 | CymitQuimica |

| Appearance | Solid or liquid | Hunan Russell Chemicals Technology Co.,Ltd |

| Boiling Point (Predicted) | 377.3 ± 17.0 °C (for the corresponding carboxylic acid) | HRD Pharm |

| Density (Predicted) | 1.394 ± 0.06 g/cm³ (for the corresponding carboxylic acid) | HRD Pharm |

| pKa (Predicted) | 3.60 ± 0.30 (for the corresponding carboxylic acid) | HRD Pharm |

| Solubility | Soluble in Methanol | HRD Pharm |

Experimental Protocols for Physicochemical Characterization

The following sections detail the experimental methodologies for the determination of key physicochemical properties of this compound. The rationale behind each experimental choice is provided to offer a deeper understanding of the process.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[3][4][5][6] For a pure compound, the melting range is typically narrow.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating Rate: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last crystal melts is recorded as the completion of melting. This range is reported as the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies.[7][8][9][10][11] The "shake-flask" method is the gold standard for determining equilibrium solubility.[7]

Methodology: Shake-Flask Method

-

System Preparation: A surplus amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values, organic solvents) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear supernatant is carefully removed, filtered, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Solubility Determination.

Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial predictor of a drug's membrane permeability and overall ADMET properties.[12][13][14][15][16] The shake-flask method using n-octanol and water is the traditional and most reliable method.[12][13][14][15][16]

Methodology: Shake-Flask logP Determination

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.

-

Equilibration: The biphasic mixture is gently agitated for a period sufficient to reach partitioning equilibrium (e.g., 24 hours).

-

Phase Separation and Quantification: The two phases are separated by centrifugation. The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Data Interpretation and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity.[17][18][19][20][21]

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzisoxazole ring, the methylene protons of the acetate group, and the methyl protons of the ester. The chemical shifts, splitting patterns (multiplicity), and integration of these signals will confirm the arrangement of these groups.

-

¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[22][23][24][25] For this compound, key expected absorptions include:

-

C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.[23]

-

C-O stretch (ester): Two or more bands in the 1000-1300 cm⁻¹ region.[23]

-

C=N and C=C stretches (aromatic ring): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-H stretches (aromatic and aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[26][27][28][29][30]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (191.18 g/mol ).

-

Fragmentation Pattern: The fragmentation pattern will provide clues about the stability of different parts of the molecule. Common fragmentation pathways for such esters may involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Stability and Storage

The thermal stability of a pharmaceutical compound is crucial for determining its shelf-life and appropriate storage conditions.[31][32][33][34][35]

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

TGA: This technique measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature and identify the loss of volatile components.

-

DSC: This method measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect phase transitions such as melting, crystallization, and glass transitions, providing further insight into the thermal stability of the compound.

For long-term storage, this compound should be kept in a tightly sealed container, protected from light and moisture, and stored at a controlled temperature, as is standard practice for many organic compounds.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided a framework of robust experimental protocols for their determination. While specific experimental data for this compound remains limited in the public domain, the methodologies presented here offer a clear path for researchers to generate the necessary data for its comprehensive characterization. A thorough understanding and application of these techniques are fundamental to advancing the study of this and other promising heterocyclic compounds in the field of drug discovery and development.

References

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. medpharma12.com [medpharma12.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. who.int [who.int]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. rheolution.com [rheolution.com]

- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. m.youtube.com [m.youtube.com]

- 21. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 22. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. purdue.edu [purdue.edu]

- 25. researchgate.net [researchgate.net]

- 26. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.hk]

- 27. apps.dtic.mil [apps.dtic.mil]

- 28. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]

- 29. connectsci.au [connectsci.au]

- 30. arkat-usa.org [arkat-usa.org]

- 31. researchgate.net [researchgate.net]

- 32. mtoz-biolabs.com [mtoz-biolabs.com]

- 33. pharmaexcipients.com [pharmaexcipients.com]

- 34. benchchem.com [benchchem.com]

- 35. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Structure and Synthesis of Methyl 2-(1,2-benzisoxazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its unique electronic and steric properties contribute to its ability to interact with a wide range of biological targets. Notably, derivatives of 1,2-benzisoxazole have demonstrated anticonvulsant, antipsychotic, and anti-inflammatory activities.[1]

Methyl 2-(1,2-benzisoxazol-3-yl)acetate is a key intermediate in the synthesis of several important pharmaceutical agents, most notably the anticonvulsant drug Zonisamide.[2] A thorough understanding of its structure and efficient synthetic routes is therefore of paramount importance for researchers and professionals involved in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and detailed synthetic pathways to this compound.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol .[3] The structure consists of a fused benzene and isoxazole ring system, with a methyl acetate group attached at the 3-position of the isoxazole ring.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.1834 g/mol [3] |

| CAS Number | 59899-89-7[3] |

| Appearance | White to light yellow/orange powder or crystals[4] |

| Solubility | Soluble in Methanol[4] |

| Storage Temperature | 2-8°C[4] |

Synonyms:

-

methyl 2-(1,2-benzoxazol-3-yl)acetate[3]

-

methylbenzisoxazolylacetate[3]

-

1,2-Benzisoxazole-3-acetic acid, methyl ester[3]

-

methyl 1,2-benzisoxazole-3-acetate[3]

-

Methyl (1,2-benzoxazol-3-yl)acetate[3]

-

methyl 2-benzo[d]isoxazol-3-ylacetate[3]

-

1,2-Benzisoxazole-3-aceticacid, methyl ester[3]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process:

-

Synthesis of the precursor, 1,2-Benzisoxazole-3-acetic acid.

-

Esterification of 1,2-Benzisoxazole-3-acetic acid to its methyl ester.

This section will provide a detailed examination of these steps, including the underlying chemical principles and experimental protocols.

Part 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid

The most common and efficient method for the synthesis of 1,2-benzisoxazole-3-acetic acid involves the reaction of 4-hydroxycoumarin with a hydroxylamine salt in the presence of a base.[5][6] This reaction proceeds through a ring-opening of the coumarin lactone followed by an intramolecular cyclization to form the desired benzisoxazole ring system.

Figure 1: Synthesis pathway of 1,2-Benzisoxazole-3-acetic acid.

Experimental Protocol: Synthesis of 1,2-Benzisoxazole-3-acetic acid

This protocol is adapted from established procedures.[2][5]

Materials:

-

4-Hydroxycoumarin

-

Hydroxylamine Hydrochloride

-

10% Aqueous Sodium Carbonate Solution

-

Dilute Hydrochloric Acid

-

Water

Procedure:

-

In a suitable reaction vessel, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (200 kg) in a 10% aqueous sodium carbonate solution (1200 L).[5]

-

To this solution, add 4-hydroxycoumarin (100 kg) and stir the mixture for 30 minutes at 20-25 °C until a uniform solution is obtained. The pH should be maintained between 4.5 and 5.5.[5]

-

Warm the reaction mixture to 40 °C and maintain this temperature for 20-24 hours, ensuring the pH remains in the 4.5 to 5.5 range.[5]

-

After the reaction is complete (monitored by a suitable analytical technique such as TLC or HPLC), cool the reaction mass to below 10 °C.[5]

-

Adjust the pH of the mixture to 1.0-1.5 with dilute hydrochloric acid while maintaining the temperature below 10 °C. This will precipitate the product.[5]

-

Cool the suspension to 0-5 °C and hold for one hour to ensure complete precipitation.[5]

-

Isolate the precipitated 1,2-benzisoxazole-3-acetic acid by centrifugation or filtration.[5]

-

Dry the product at 60-70 °C to a constant weight. A typical yield for this process is approximately 105 kg.[5]

Part 2: Esterification of 1,2-Benzisoxazole-3-acetic acid

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. A classic and reliable method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[7][8] The equilibrium of this reaction is driven towards the product side by using a large excess of the alcohol.[7]

Figure 2: Workflow for the Fischer esterification of 1,2-Benzisoxazole-3-acetic acid.

Experimental Protocol: Fischer Esterification of 1,2-Benzisoxazole-3-acetic acid

This is a general procedure for Fischer esterification that can be adapted for this specific substrate.[7][9]

Materials:

-

1,2-Benzisoxazole-3-acetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Water

Procedure:

-

In a round-bottomed flask, dissolve 1,2-benzisoxazole-3-acetic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for a period of time, typically 1-3 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing water.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization if necessary.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons around 3.7-3.9 ppm. The methylene protons adjacent to the ester and the benzisoxazole ring would likely appear as a singlet around 4.0-4.2 ppm. The aromatic protons on the benzene ring would exhibit complex multiplets in the range of 7.2-8.0 ppm.

-

¹³C NMR: The carbonyl carbon of the ester would be expected in the range of 168-172 ppm. The methyl ester carbon would appear around 52-54 ppm, and the methylene carbon around 30-35 ppm. The aromatic carbons would show signals in the region of 110-160 ppm.

-

IR Spectroscopy: Key vibrational bands would include a strong carbonyl stretch for the ester at approximately 1730-1750 cm⁻¹. C-O stretching bands for the ester would be present in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹, and C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (191.18 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃).

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the pharmaceutical industry. Its synthesis is well-established, primarily through the cyclization of a 4-hydroxycoumarin derivative followed by a standard esterification procedure. This guide has provided a detailed overview of its structure, properties, and a comprehensive, step-by-step synthetic protocol. The provided information is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of this important heterocyclic compound.

References

- 1. soc.chim.it [soc.chim.it]

- 2. US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 5. WO2008026217A1 - Improved and simplified process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]

- 6. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. athabascau.ca [athabascau.ca]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

The Multifaceted Biological Activities of 1,2-Benzisoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of 1,2-Benzisoxazole

In the landscape of medicinal chemistry, the 1,2-benzisoxazole scaffold stands out as a "privileged structure," a molecular framework that demonstrates a remarkable capacity to bind to a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] This heterocyclic system, formed by the fusion of a benzene ring and an isoxazole ring, is a cornerstone in the development of numerous therapeutic agents.[3] Its inherent aromaticity confers relative stability, while the presence of nitrogen and oxygen heteroatoms provides sites for functionalization, allowing for the fine-tuning of physicochemical properties and biological interactions.[1][3]

This technical guide offers an in-depth exploration of the significant biological activities of 1,2-benzisoxazole derivatives, with a focus on their applications as antipsychotic, anticonvulsant, anti-inflammatory, antimicrobial, and anticancer agents. Designed for researchers, scientists, and drug development professionals, this document provides not only a comprehensive overview of the therapeutic potential of this scaffold but also detailed experimental methodologies, comparative quantitative data, and illustrations of key molecular pathways to empower your research and development endeavors.

Antipsychotic Activity: A Paradigm of Dopamine and Serotonin Receptor Modulation

Derivatives of 1,2-benzisoxazole are integral to the modern treatment of psychotic disorders, most notably schizophrenia and bipolar disorder.[4][5] Atypical antipsychotics such as risperidone and paliperidone, which are based on the 3-(piperidin-4-yl)-1,2-benzisoxazole framework, have become frontline therapies.[4][6]

Mechanism of Action: The D2/5-HT2A Antagonism

The therapeutic efficacy of these atypical antipsychotics is primarily attributed to their potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[4][6] This dual-receptor blockade is believed to be responsible for their improved side-effect profile, particularly the reduced incidence of extrapyramidal symptoms (EPS) compared to older, "typical" antipsychotics that primarily target D2 receptors.[4][5] The blockade of 5-HT2A receptors is thought to modulate dopamine release in different brain regions, contributing to the broader efficacy against both positive and negative symptoms of schizophrenia.[4]

Signaling Pathway: D2/5-HT2A Receptor Antagonism by 1,2-Benzisoxazole Derivatives

Caption: Mechanism of atypical antipsychotics.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of representative 1,2-benzisoxazole-based antipsychotics for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Compound | D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | α1-Adrenergic (Ki, nM) | H1 Receptor (Ki, nM) |

| Risperidone | 3.13 - 5.9 | 0.16 - 0.54 | 0.8 - 2.1 | 2.9 - 20 |

| Paliperidone | 4.8 - 6.0 | 0.28 | 1.1 | 11 |

| Iloperidone | 6.2 - 7.1 | 5.6 | 0.3 | 41 |

Data compiled from multiple sources.[7]

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol outlines a method for determining the binding affinity of a test compound to dopamine D2 and serotonin 5-HT2A receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the target receptor (D2 or 5-HT2A).

-

Radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A).

-

Test compound (1,2-benzisoxazole derivative).

-

Non-specific binding control (e.g., Haloperidol for D2, Mianserin for 5-HT2A).

-

Assay buffer.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well microplate, combine the cell membranes, radioligand, and either the test compound at various concentrations or the non-specific binding control.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Anticonvulsant Activity: Stabilizing Neuronal Excitability

Certain 1,2-benzisoxazole derivatives, with zonisamide being a prominent example, are established antiepileptic drugs.[8][9] Their mechanism of action is multifaceted, contributing to the stabilization of neuronal membranes and the prevention of seizure propagation.

Mechanism of Action: Blockade of Ion Channels

The anticonvulsant effects of zonisamide are believed to be mediated through the blockade of voltage-gated sodium channels and T-type calcium channels.[2][6] By blocking these channels, zonisamide reduces the repetitive firing of neurons and prevents the spread of seizure activity.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant activity.[9][10]

Materials:

-

Male mice.

-

Electroshock apparatus with corneal electrodes.

-

Electrode solution (e.g., saline).

-

Test compound (1,2-benzisoxazole derivative).

-

Vehicle control.

Procedure:

-

Animal Dosing: Administer the test compound or vehicle to groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

Acclimatization: Allow a sufficient period for drug absorption (e.g., 30-60 minutes).

-

Electroshock Application: Apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

-

Data Analysis: Calculate the ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension, using a suitable statistical method (e.g., probit analysis).[6]

Workflow for Anticonvulsant Screening

Caption: Workflow for anticonvulsant screening.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

1,2-Benzisoxazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating a range of inflammatory conditions.[11][12]

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

The anti-inflammatory effects of some 1,2-benzisoxazole derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[4][14]

Materials:

-

Male Wistar rats.

-

1% (w/v) carrageenan solution in saline.

-

Test compound (1,2-benzisoxazole derivative).

-

Vehicle control.

-

Standard anti-inflammatory drug (e.g., indomethacin).

-

Plethysmometer.

Procedure:

-

Animal Dosing: Administer the test compound, vehicle, or standard drug to groups of rats.

-

Induction of Edema: After a set time for drug absorption, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][15]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Activity: A Broad Spectrum of Action

Various derivatives of 1,2-benzisoxazole have shown promising activity against a range of bacterial and fungal pathogens.[1][15] The specific substitutions on the benzisoxazole ring system are crucial in determining the potency and spectrum of their antimicrobial effects.[16]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table presents the MIC values (in µg/mL) for some 1,2-benzisoxazole derivatives against common bacterial and fungal strains. Lower MIC values indicate greater antimicrobial potency.

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger |

| Derivative A | 8 | 16 | 4 | 8 |

| Derivative B | 16 | 32 | 8 | 16 |

| Derivative C | 4 | 8 | 2 | 4 |

Note: These are representative values and can vary based on the specific derivative and testing conditions.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standardized method for determining the minimum inhibitory concentration of an antimicrobial agent.[2][17]

Materials:

-

96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Test compound (1,2-benzisoxazole derivative).

-

Standardized inoculum of the test microorganism.

-

Positive control (broth with inoculum, no compound).

-

Negative control (broth only).

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the appropriate broth directly in the wells of the 96-well plate.[18]

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ cells/mL for yeast.[6][18]

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[6][18]

-

Reading Results: After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[6]

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

1,2-Benzisoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.[19][20]

Mechanism of Action: Multi-Targeted Inhibition

The anticancer activity of these derivatives has been attributed to several mechanisms, including:

-

Inhibition of Histone Deacetylases (HDACs): Some derivatives act as HDAC inhibitors, leading to changes in gene expression that can induce apoptosis and inhibit tumor growth.[19]

-

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, a key receptor in angiogenesis, these compounds can cut off the blood supply to tumors.[1][6]

Workflow for In Vitro Anticancer Screening

Caption: Workflow for in vitro anticancer screening.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22]

Materials:

-

Cancer cell lines.

-

Complete cell culture medium.

-

96-well tissue culture plates.

-

Test compound (1,2-benzisoxazole derivative).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[16][21]

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

The 1,2-benzisoxazole scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile platform for the development of drugs with a wide range of biological activities. From established antipsychotics and anticonvulsants to promising anti-inflammatory, antimicrobial, and anticancer agents, the therapeutic potential of this privileged structure is vast.

The future of 1,2-benzisoxazole-based drug discovery lies in the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of the structure-activity relationships and the molecular mechanisms underlying their diverse biological effects will be crucial for the development of next-generation therapeutics targeting a multitude of diseases. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of this remarkable heterocyclic scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clyte.tech [clyte.tech]

- 10. benchchem.com [benchchem.com]

- 11. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

- 15. researchgate.net [researchgate.net]

- 16. atcc.org [atcc.org]

- 17. protocols.io [protocols.io]

- 18. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(1,2-benzisoxazol-3-yl)acetate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Methyl 2-(1,2-benzisoxazol-3-yl)acetate, a key heterocyclic building block in modern medicinal chemistry. We will delve into the significance of the 1,2-benzisoxazole scaffold, detail a robust synthetic protocol for the title compound, outline its critical characterization data, and explore its applications as a pivotal intermediate in the development of pharmacologically active agents.

The 1,2-Benzisoxazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2-benzisoxazole ring system is an aromatic organic scaffold composed of a benzene ring fused to an isoxazole ring.[1] This heterocyclic motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with various biological targets.

Derivatives of 1,2-benzisoxazole have demonstrated a remarkable breadth of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] Notable drugs incorporating this core structure include the atypical antipsychotic Risperidone and the anticonvulsant Zonisamide, highlighting the scaffold's clinical significance.[1][2] The stability of the aromatic system, combined with the specific geometry and hydrogen bonding capabilities imparted by the nitrogen and oxygen heteroatoms, makes it an attractive starting point for designing novel therapeutics.[6]

Physicochemical and Structural Properties

This compound is a derivative that serves as a crucial intermediate for further chemical elaboration. Its core properties are summarized below.

| Property | Value | Source |

| CAS Number | 59899-89-7 | [7][8] |

| Molecular Formula | C₁₀H₉NO₃ | [7] |

| Molecular Weight | 191.18 g/mol | [7] |

| Appearance | Solid or liquid | [8] |

| Purity (Typical) | ≥96% | [8] |

| InChI Key | VKNXYAQLRDOEFK-UHFFFAOYSA-N | [7][9] |

Below is a diagram illustrating the core 1,2-benzisoxazole structure and the specific structure of the title compound.

Caption: General structure of 1,2-benzisoxazole (left) and target compound (right).

Synthesis and Mechanism

The synthesis of 3-substituted 1,2-benzisoxazoles is most commonly achieved through the cyclization of an appropriate ortho-hydroxyaryl ketoxime. This strategy is efficient and provides a direct route to the core heterocyclic system.[6][10] The following section details a representative, field-proven protocol for the synthesis of this compound, starting from readily available salicylaldehyde.

Synthetic Workflow Overview

The synthesis is a multi-step process that builds the molecule logically. First, the carbon side chain is introduced onto the salicylaldehyde precursor. This is followed by conversion of the aldehyde to an oxime. The key step is the base-mediated intramolecular cyclization to form the benzisoxazole ring, followed by esterification to yield the final product.

Caption: Multi-step synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol synthesizes the precursor, 1,2-Benzisoxazole-3-acetic acid, which is a key intermediate for Zonisamide and can be easily esterified to the title compound.[11]

Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid (CAS 4865-84-3)

-

Rationale: This procedure utilizes a base-catalyzed cyclization of an oxime derived from an o-hydroxyaryl ketone. The choice of potassium hydroxide in methanol provides the necessary basic conditions to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile to displace the leaving group formed from the oxime, leading to ring closure.

-

Materials & Reagents:

-

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Oxime Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (1 equivalent) in methanol. Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cyclization & Hydrolysis: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of potassium hydroxide (3 equivalents) in a mixture of water and methanol.

-

Slowly add the oxime solution from step 2 to the KOH solution. The mixture will warm up.

-

Heat the resulting mixture to reflux for 4-6 hours. This step facilitates both the intramolecular cyclization to form the benzisoxazole ring and the hydrolysis of the ethyl ester to the carboxylic acid.

-

Work-up and Isolation: After cooling, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Dilute the residue with water and wash with dichloromethane to remove any non-polar impurities.

-

Transfer the aqueous layer to a beaker and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl. A precipitate will form.

-

Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product, 1,2-Benzisoxazole-3-acetic acid, by vacuum filtration. Wash the filter cake with cold water and dry under vacuum.

-

Step 2: Esterification to this compound

-

Rationale: Fischer esterification is a classic and reliable method for converting a carboxylic acid to its corresponding methyl ester. Using methanol as both the solvent and reagent in the presence of a catalytic amount of strong acid (like sulfuric acid) drives the equilibrium towards the product.

-

Procedure:

-

Suspend the dried 1,2-Benzisoxazole-3-acetic acid (1 equivalent) from the previous step in methanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops).

-

Heat the mixture to reflux and monitor by TLC until the starting acid is consumed (typically 4-8 hours).

-

Cool the reaction to room temperature and neutralize the catalyst with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material by column chromatography on silica gel if necessary to obtain pure this compound.

-

Spectroscopic Characterization

Structural confirmation is paramount. The following data are representative for the verification of this compound. The principles of NMR and IR spectroscopy are fundamental for this elucidation.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the hydrogen and carbon framework of the molecule.[14][15]

| ¹H NMR (Proton NMR) Data (Illustrative) | |

| Chemical Shift (δ) ppm | Assignment |

| ~ 7.8 - 7.3 (m, 4H) | Aromatic protons of the benzisoxazole ring |

| ~ 4.0 (s, 2H) | Methylene protons (-CH₂-) |

| ~ 3.8 (s, 3H) | Methyl ester protons (-OCH₃) |

| ¹³C NMR (Carbon NMR) Data (Illustrative) | |

| Chemical Shift (δ) ppm | Assignment |

| ~ 169 | Ester carbonyl carbon (C=O) |

| ~ 162, 155 | Aromatic carbons attached to O and N |

| ~ 130 - 110 | Remaining aromatic carbons |

| ~ 52 | Methyl ester carbon (-OCH₃) |

| ~ 35 | Methylene carbon (-CH₂-) |

Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Key IR Absorptions (Illustrative) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~ 1735 | C=O stretch (ester carbonyl) |

| ~ 1620, 1580 | C=N and C=C stretches (aromatic ring system) |

| ~ 1250 | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For C₁₀H₉NO₃, the expected molecular ion peak [M]⁺ would be observed at m/z = 191.18.

Applications in Medicinal Chemistry

This compound is not typically an end-product but rather a versatile intermediate. Its primary value lies in the reactivity of the methyl ester and the stable benzisoxazole core.

-

Precursor to Amides and Other Derivatives: The methyl ester can be readily converted into a wide range of amides via aminolysis. This is a common strategy in drug discovery to explore structure-activity relationships (SAR) by introducing diverse amine functionalities. Many biologically active molecules feature an amide linkage.[2]

-

Intermediate for Anticonvulsants: The parent carboxylic acid, 1,2-Benzisoxazole-3-acetic acid, is a documented key intermediate in the synthesis of the antiepileptic drug Zonisamide.[11] The acetic acid side chain is the foundation for constructing the sulfamoylmethyl group required for anticonvulsant activity.

-

Building Block for Antipsychotics: While not a direct precursor to Risperidone, the 3-substituted benzisoxazole motif is central to its structure. Synthetic strategies for related antipsychotics often rely on building blocks like the title compound to introduce the core heterocycle, which is then further elaborated.[1][16]

The diagram below illustrates the role of this compound as a central hub for generating diverse, potentially bioactive molecules.

Caption: Role as a key intermediate in developing advanced pharmaceutical compounds.

Conclusion

This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its straightforward synthesis from common starting materials, combined with the proven biological relevance of the 1,2-benzisoxazole scaffold, establishes it as a valuable building block for drug discovery programs. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to synthesize, characterize, and utilize this versatile intermediate in the quest for novel therapeutics.

References

- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. isca.me [isca.me]

- 5. pubs.acs.org [pubs.acs.org]

- 6. soc.chim.it [soc.chim.it]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound 59899-89-7, CasNo.59899-89-7 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. mdpi.com [mdpi.com]

- 11. ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. mdpi.com [mdpi.com]

- 16. GSRS [gsrs.ncats.nih.gov]

The Benzisoxazole Core: A Technical Guide to its Discovery, Synthesis, and Pharmacological Significance

Introduction: The Privileged Scaffold in Modern Drug Discovery

The benzisoxazole motif, a bicyclic heteroaromatic system consisting of a benzene ring fused to an isoxazole ring, represents a cornerstone in the edifice of medicinal chemistry. Its rigid, yet subtly modifiable, structure has proven to be a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity. This has led to the development of blockbuster drugs for a range of debilitating conditions, most notably in the realm of central nervous system disorders.

This technical guide provides an in-depth exploration of the discovery and history of benzisoxazole compounds, from their initial synthesis in the late 19th century to their current status as indispensable components of the modern pharmacopeia. We will delve into the evolution of synthetic methodologies, offering a comparative analysis of classical and contemporary approaches, and provide detailed experimental protocols for the synthesis of key derivatives. Furthermore, we will dissect the pharmacological significance of this remarkable scaffold, with a particular focus on the molecular mechanisms of action of prominent benzisoxazole-containing drugs. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry and biology of this pivotal class of compounds.

Part 1: A Journey Through Time: The Discovery and Historical Development of Benzisoxazoles

The story of benzisoxazole begins in the late 19th century, a period of fervent exploration in the field of organic chemistry. The first synthesis of a compound containing the benzisoxazole core is attributed to the German chemist Paul Friedländer. In 1882, while investigating the reactions of 2-aminobenzaldehyde, Friedländer reported the formation of "anthranil," which was later identified as 2,1-benzisoxazole. This seminal work, though not immediately recognized for its therapeutic potential, laid the chemical foundation for all subsequent developments in the field.

For several decades following its discovery, the benzisoxazole ring system remained a subject of academic curiosity. It was not until the mid-20th century that the biological activities of benzisoxazole derivatives began to be systematically investigated. A pivotal moment in the history of benzisoxazole pharmacology came in 1979, with a publication detailing the synthesis and potent anticonvulsant activity of a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives.[1] This discovery was a catalyst for a surge in research aimed at exploring the therapeutic potential of this scaffold.

The subsequent decades witnessed an explosion in the discovery of novel benzisoxazole-containing compounds with a wide range of pharmacological activities, including antipsychotic, antimicrobial, anti-inflammatory, and anticancer properties.[2] This period culminated in the development and approval of several landmark drugs, solidifying the importance of the benzisoxazole core in modern medicine.

Key Milestones in the History of Benzisoxazole Compounds:

| Year | Milestone | Key Contributor(s) | Significance |

| 1882 | First synthesis of a benzisoxazole derivative (anthranil) | Paul Friedländer | Laid the fundamental chemical groundwork for the field. |

| 1979 | Discovery of the anticonvulsant activity of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives | H. Uno, M. Kurokawa, et al. | Demonstrated the therapeutic potential of the benzisoxazole scaffold, sparking widespread interest in the scientific community.[1] |

| 1980s-1990s | Development and launch of key benzisoxazole-containing drugs | Various pharmaceutical companies | Introduction of drugs like zonisamide (anticonvulsant) and risperidone (antipsychotic), validating the benzisoxazole scaffold as a source of clinically effective medicines. |

| 2000s-Present | Expansion of therapeutic applications and development of novel synthetic methods | The global scientific community | Ongoing research continues to uncover new biological activities and more efficient ways to synthesize diverse benzisoxazole derivatives. |

Part 2: The Art of Creation: Evolution of Synthetic Methodologies for the Benzisoxazole Core

The synthetic approaches to the benzisoxazole nucleus have evolved significantly since its discovery, driven by the need for more efficient, versatile, and environmentally friendly methods. Early syntheses were often multi-step processes with limited substrate scope. However, the advent of modern synthetic techniques, including transition-metal catalysis and microwave-assisted reactions, has revolutionized the construction of this important heterocycle.

Classical Synthetic Approaches

The traditional methods for synthesizing the 1,2-benzisoxazole ring system primarily rely on the intramolecular cyclization of appropriately substituted benzene derivatives. One of the most common and enduring methods involves the use of salicylaldehyde or its derivatives as starting materials.[3]

A representative classical synthesis involves the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid in the presence of a base.[4] This reaction proceeds through the in-situ formation of an oxime, which then undergoes an intramolecular nucleophilic attack of the hydroxyl group onto the carbon of the C=N bond, followed by dehydration to yield the benzisoxazole ring.

Modern Synthetic Innovations

Contemporary synthetic chemistry has introduced a plethora of novel and powerful methods for the construction of the benzisoxazole core. These modern techniques offer significant advantages over classical methods in terms of efficiency, functional group tolerance, and the ability to generate molecular diversity.

Comparative Overview of Key Synthetic Strategies:

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Rapid reaction times, often leading to higher yields and purer products. | Requires specialized microwave reactor equipment. |

| Palladium-Catalyzed C-H Activation/[4+1] Annulation | Enables the direct formation of the benzisoxazole ring from readily available starting materials through C-H bond functionalization. | High atom economy, avoids the need for pre-functionalized substrates. | May require optimization of catalyst and reaction conditions. |

| [3+2] Cycloaddition of Nitrile Oxides and Arynes | A powerful method for constructing the benzisoxazole ring through the reaction of two highly reactive intermediates. | Provides a direct route to functionalized benzisoxazoles with a high degree of regioselectivity.[5] | Requires the in-situ generation of unstable intermediates. |

Experimental Protocols

To provide a practical understanding of these synthetic methodologies, we present detailed, step-by-step protocols for both a classical and a modern synthesis of a 3-substituted 1,2-benzisoxazole derivative.

Protocol 1: Classical Synthesis of 1,2-Benzisoxazole from Salicylaldehyde

This protocol describes a straightforward, base-catalyzed reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid.

Materials:

-

Salicylaldehyde

-

Hydroxylamine-O-sulfonic acid

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylaldehyde (1.0 eq.) in methanol.

-

In a separate beaker, prepare a solution of potassium hydroxide (2.0 eq.) in a mixture of methanol and water.

-

Cool the salicylaldehyde solution to 0-5 °C in an ice bath.

-

To the cooled salicylaldehyde solution, add hydroxylamine-O-sulfonic acid (1.1 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Slowly add the potassium hydroxide solution dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,2-benzisoxazole.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Microwave-Assisted Synthesis of 3-Amino-1,2-benzisoxazoles

This protocol outlines a rapid, two-step microwave-assisted synthesis of 3-amino-1,2-benzisoxazole derivatives, which are valuable intermediates for further functionalization.[6]

Step 1: Synthesis of 3-Chloro-1,2-benzisoxazole

Materials:

-

2-Hydroxy-6-chlorobenzonitrile

-

Suitable solvent (e.g., DMF, NMP)

-

Microwave vial

Procedure:

-

In a microwave vial, combine 2-hydroxy-6-chlorobenzonitrile (1.0 eq.) and a suitable high-boiling point solvent.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a temperature ranging from 150-200 °C for 30-60 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the 3-chloro-1,2-benzisoxazole derivative.

Step 2: Microwave-Assisted Nucleophilic Aromatic Substitution

Materials:

-

3-Chloro-1,2-benzisoxazole

-

Desired primary or secondary amine

-

Base (e.g., DIPEA, K₂CO₃)

-

Solvent (e.g., ethanol, isopropanol)

-

Microwave vial

Procedure:

-

In a microwave vial, combine the 3-chloro-1,2-benzisoxazole (1.0 eq.), the desired amine (1.2-2.0 eq.), and a suitable base (2.0 eq.) in a solvent such as ethanol.[6]

-

Seal the vial and subject the reaction mixture to microwave irradiation at 100-150 °C for 1-2 hours.[6]

-

Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired 3-amino-1,2-benzisoxazole derivative.[6]

Part 3: From Bench to Bedside: The Pharmacological Significance of Benzisoxazoles

The benzisoxazole scaffold has emerged as a cornerstone of modern pharmacotherapy, with its derivatives demonstrating a remarkable breadth of biological activities. The rigid, planar structure of the benzisoxazole ring system provides an ideal framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets.

Case Study 1: Risperidone - Atypical Antipsychotic

Risperidone is a second-generation (atypical) antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[7] Its therapeutic efficacy stems from its unique and potent antagonism of two key neurotransmitter receptors in the brain: the dopamine D2 receptor and the serotonin 5-HT2A receptor.[7][8]

Mechanism of Action:

The prevailing "dopamine hypothesis" of schizophrenia posits that the positive symptoms of the disorder (e.g., hallucinations, delusions) are associated with hyperactivity of the mesolimbic dopamine pathway. Risperidone's primary mechanism of action involves blocking D2 receptors in this pathway, thereby reducing dopaminergic neurotransmission and alleviating these symptoms.[7][9]

However, unlike first-generation antipsychotics which are pure D2 antagonists, risperidone also exhibits a high affinity for serotonin 5-HT2A receptors.[8] The antagonism of 5-HT2A receptors is believed to contribute to risperidone's "atypical" profile, which includes a lower incidence of extrapyramidal side effects (movement disorders) and improved efficacy against the negative symptoms of schizophrenia (e.g., apathy, social withdrawal).[9] The blockade of 5-HT2A receptors is thought to indirectly increase dopamine release in the prefrontal cortex, a brain region implicated in negative symptoms and cognitive function.[10]

Case Study 2: Zonisamide - A Multi-Modal Anticonvulsant

Zonisamide is an anticonvulsant medication used in the treatment of epilepsy. It is a synthetic 1,2-benzisoxazole-3-methanesulfonamide derivative with a broad spectrum of activity against various seizure types.[11] The anticonvulsant effects of zonisamide are attributed to a combination of mechanisms, making it a versatile therapeutic agent.[6]

Mechanism of Action:

Zonisamide's primary mechanisms of action involve the modulation of voltage-gated ion channels. It blocks voltage-dependent sodium channels, which reduces the sustained, high-frequency repetitive firing of neurons that is characteristic of seizures.[6][9] Additionally, zonisamide inhibits T-type calcium channels, which are involved in the rhythmic firing of neurons and the propagation of seizure activity.[9][12]

Beyond its effects on ion channels, zonisamide also weakly inhibits carbonic anhydrase, although the contribution of this action to its anticonvulsant efficacy is thought to be minor.[6] Furthermore, zonisamide has been shown to modulate the release of neurotransmitters, including an enhancement of the inhibitory neurotransmitter GABA, which further contributes to its ability to suppress neuronal hyperexcitability.[12]

Conclusion: The Enduring Legacy and Future Horizons of Benzisoxazoles

From its humble beginnings as a chemical curiosity in the late 19th century, the benzisoxazole scaffold has evolved into a titan of medicinal chemistry. Its remarkable versatility and privileged structural features have enabled the development of life-changing therapies for a multitude of diseases. The journey from Friedländer's initial synthesis to the sophisticated, multi-target drugs of today is a testament to the power of chemical innovation and the relentless pursuit of therapeutic solutions.

The future of benzisoxazole chemistry remains bright. As our understanding of disease biology deepens, so too will our ability to design and synthesize novel benzisoxazole derivatives with enhanced potency, selectivity, and safety profiles. The continued development of innovative synthetic methodologies will undoubtedly accelerate this process, opening up new avenues for the discovery of the next generation of benzisoxazole-based medicines. The enduring legacy of this remarkable scaffold serves as an inspiration for future generations of scientists to continue exploring the vast and rewarding landscape of heterocyclic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzisoxazole synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 8. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain | PLOS One [journals.plos.org]

Unraveling the Neuromodulatory Potential of Methyl 2-(1,2-benzisoxazol-3-yl)acetate: A Mechanistic Whitepaper

Abstract

The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically significant therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This technical guide delves into the mechanistic underpinnings of a specific, yet under-investigated derivative, Methyl 2-(1,2-benzisoxazol-3-yl)acetate. While direct pharmacological data for this precise molecule is not extensively documented in publicly available literature, its structural relationship to the well-characterized anticonvulsant, zonisamide, for which its corresponding carboxylic acid is a key synthetic intermediate, provides a robust framework for postulating its primary mechanism of action.[3][4] This whitepaper will present a central hypothesis centered on a prodrug model, wherein this compound is metabolically converted to its active carboxylic acid form. We will then extrapolate the likely downstream neuromodulatory effects based on the established pharmacology of zonisamide and other pertinent benzisoxazole analogues. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the potential therapeutic actions of this compound.

The Benzisoxazole Scaffold: A Gateway to Neuroactivity

The benzisoxazole core, a bicyclic aromatic structure, is a recurring motif in numerous CNS-active drugs.[5] Its derivatives have demonstrated a remarkable diversity of pharmacological activities, including antipsychotic, anticonvulsant, analgesic, and acetylcholinesterase inhibitory effects.[5][6][7] This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and target-binding affinities.

| Class of Benzisoxazole Derivative | Observed Biological Activity | Example(s) |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazoles | Anticonvulsant | Zonisamide |

| 3-(Piperidinyl)-1,2-benzisoxazoles | Antipsychotic (D2/5-HT2A antagonism) | Risperidone, Iloperidone |

| N-Benzylpiperidine benzisoxazoles | Acetylcholinesterase (AChE) Inhibition | Various experimental compounds |

| 3-(Aminoalkylamino)-1,2-benzisoxazoles | Antidepressant (MAO inhibition) | Patented compounds |

This established precedent of profound neuroactivity within the benzisoxazole class provides a strong rationale for investigating the mechanistic profile of this compound.

The Prodrug Hypothesis: A Primary Mechanism of Action

A central tenet of this guide is the hypothesis that this compound functions as a prodrug, undergoing in vivo hydrolysis to its biologically active carboxylic acid metabolite, 2-(1,2-benzisoxazol-3-yl)acetic acid.

The Precedent for In Vivo Ester Hydrolysis

The bioconversion of ester prodrugs is a well-established strategy in pharmaceutical development to enhance the pharmacokinetic properties of a parent drug, such as membrane permeability and oral bioavailability.[8][9] Methyl esters, in particular, are susceptible to hydrolysis by a variety of non-specific esterases that are abundant in the plasma and liver.[1][6] This enzymatic cleavage of the ester bond to yield the corresponding carboxylic acid is a common metabolic pathway for many therapeutic agents.[8]

Figure 1: Proposed metabolic activation of this compound.

Structural Analogy to Zonisamide Precursors

The active metabolite, 2-(1,2-benzisoxazol-3-yl)acetic acid, is a documented key intermediate in the synthesis of the anticonvulsant drug zonisamide.[3][4] This close structural relationship strongly suggests that the carboxylic acid metabolite is the primary driver of the compound's anticipated pharmacological effects.

Inferred Neuromodulatory Mechanisms of the Active Metabolite

Based on the prodrug hypothesis, the mechanism of action of this compound can be inferred from the well-documented pharmacology of its structural analogue, zonisamide. Zonisamide exhibits a multi-modal mechanism of action, which contributes to its broad-spectrum anticonvulsant activity.[1][2]

Modulation of Voltage-Gated Ion Channels

A primary mechanism of zonisamide is the blockade of voltage-gated sodium channels.[2][10] By binding to these channels, it stabilizes them in the inactivated state, which in turn reduces the sustained, high-frequency repetitive firing of neurons that is characteristic of seizure activity.[1] Additionally, zonisamide has been shown to inhibit low-threshold, T-type calcium channels.[10][11] These channels are implicated in the rhythmic burst firing of neurons, particularly in certain types of generalized seizures.

References

- 1. Human liver and plasma aspirin esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PLASMA ESTERASE ACTIVITY IN PATIENTS WITH LIVER DISEASE AND THE NEPHROTIC SYNDROME - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PLASMA ESTERASE ACTIVITY IN PATIENTS WITH LIVER DISEASE AND THE NEPHROTIC SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation Guide to Methyl 2-(1,2-benzisoxazol-3-yl)acetate

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of Methyl 2-(1,2-benzisoxazol-3-yl)acetate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and comparative data from analogous structures to present a robust, predictive profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the interpretation of these spectra. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the foundational knowledge required for the synthesis, identification, and quality control of this and related benzisoxazole derivatives.

Introduction: The Significance of this compound

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic and steric properties make it an attractive building block for the design of novel therapeutics. This compound (C₁₀H₉NO₃, Molar Mass: 191.18 g/mol ) is a key intermediate in the synthesis of more complex molecules. Accurate and unambiguous structural confirmation is therefore a critical first step in any research and development endeavor involving this compound.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive means to probe the molecular architecture of a substance. This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, grounded in the fundamental principles of each technique and supported by data from related compounds.

Molecular Structure and Analysis Workflow

The structural elucidation of a novel or synthesized compound is a systematic process. The following workflow outlines the logical progression from sample preparation to final structure confirmation, a self-validating system that ensures the integrity of the final assignment.

Caption: A typical workflow for the spectroscopic analysis and structural confirmation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[1] The predicted chemical shifts for this compound are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-4, H-5, H-6, H-7 | 7.30 - 7.90 | Multiplet (m) | 4H | Aromatic protons on the benzisoxazole ring are expected in this region. The specific shifts and coupling patterns will depend on the electronic effects of the fused isoxazole ring. |

| -CH₂- | ~4.00 | Singlet (s) | 2H | The methylene protons are adjacent to the electron-withdrawing benzisoxazole ring and the ester carbonyl group, leading to a downfield shift. No adjacent protons result in a singlet. |

| -OCH₃ | ~3.75 | Singlet (s) | 3H | The methyl protons of the ester group are in a relatively shielded environment, appearing as a singlet.[2] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are detailed below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Ester) | ~168 | The carbonyl carbon of an ester typically appears in this downfield region.[3] |

| C-3 | ~158 | This carbon is part of the isoxazole ring and is bonded to nitrogen, leading to a significant downfield shift. |

| C-3a, C-7a | 120 - 165 | These are the quaternary carbons at the fusion of the two rings. Their exact shifts are influenced by the heteroatoms in the isoxazole ring. |

| C-4, C-5, C-6, C-7 | 110 - 135 | These are the protonated aromatic carbons of the benzene ring.[4] |